molecular formula C20H26N6O3 B12302528 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide

1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B12302528
M. Wt: 398.5 g/mol
InChI Key: DXHHTBFTEXRKKB-UHFFFAOYSA-N
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Description

1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling under specific conditions.

  • Preparation of Pyrazole Intermediate:

      Starting Materials: 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and appropriate amines.

      Reaction Conditions: The carboxylic acid is activated using coupling agents like EDCI or DCC, followed by reaction with the amine to form the amide bond.

  • Preparation of Benzimidazole Intermediate:

      Starting Materials: 2-nitroaniline and appropriate aldehydes.

      Reaction Conditions: The nitroaniline undergoes cyclization with the aldehyde in the presence of a catalyst like polyphosphoric acid (PPA) to form the benzimidazole ring.

  • Coupling of Intermediates:

      Reaction Conditions: The pyrazole and benzimidazole intermediates are coupled using a suitable coupling agent under controlled temperature and pH conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like HPLC would be essential for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) in the benzimidazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.

    Reduction: Reagents like NaBH₄ or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.

Mechanism of Action

The mechanism of action of 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways like NF-κB, MAPK, or PI3K/Akt, leading to its therapeutic effects.

Comparison with Similar Compounds

    1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-1H-benzo[d]imidazole-5-carboxamide: Similar structure but lacks the methoxy group.

    1-Butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-hydroxy-1H-benzo[d]imidazole-5-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in 1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide enhances its electronic properties and may contribute to its unique biological activities compared to its analogs.

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-butyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C20H26N6O3/c1-5-7-8-25-17-14(10-13(18(21)27)11-16(17)29-4)22-20(25)23-19(28)15-9-12(3)24-26(15)6-2/h9-11H,5-8H2,1-4H3,(H2,21,27)(H,22,23,28)

InChI Key

DXHHTBFTEXRKKB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2OC)C(=O)N)N=C1NC(=O)C3=CC(=NN3CC)C

Origin of Product

United States

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